1-Bromo-2-fluorocyclopropane
Overview
Description
1-Bromo-2-fluorocyclopropane is a useful research compound. Its molecular formula is C3H4BrF and its molecular weight is 138.97 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Brominated and fluorinated cyclopropane derivatives are often used in organic synthesis and may interact with various organic compounds during these processes .
Mode of Action
The mode of action of 1-Bromo-2-fluorocyclopropane is largely dependent on the specific reaction conditions and the other reactants present. In general, halogenated cyclopropane derivatives like this compound can undergo various types of reactions, including substitution and elimination reactions . For instance, in the presence of a strong base, this compound might undergo an elimination reaction to form an alkene .
Biochemical Pathways
It’s important to note that any compound introduced into a biological system can potentially interact with various biochemical pathways, either directly or indirectly .
Pharmacokinetics
As a small, halogenated organic compound, it is likely to have good membrane permeability, which could influence its absorption and distribution .
Result of Action
It’s important to note that the effects of a compound at the molecular and cellular level are highly dependent on the specific biological context, including the types of cells and tissues involved, the presence of other compounds, and the specific biochemical pathways active in those cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can all affect the reactivity and stability of this compound . Furthermore, the specific environment within a biological system, including the cellular and tissue context, can also influence the action and efficacy of this compound .
Properties
IUPAC Name |
1-bromo-2-fluorocyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c4-2-1-3(2)5/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUCACBCRXRFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.